molecular formula C18H23NO4 B5742400 N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5742400
M. Wt: 317.4 g/mol
InChI Key: JDLWIJVQSPUSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction is carried out in a solvent such as dry DMF (dimethylformamide) and requires heating at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for coumarin derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s anti-inflammatory properties could be attributed to its ability to modulate the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other coumarin derivatives .

Properties

IUPAC Name

N,N-diethyl-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-5-13-10-17(21)23-18-12(4)15(9-8-14(13)18)22-11-16(20)19(6-2)7-3/h8-10H,5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLWIJVQSPUSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.